4-fluoro-2-(piperidin-4-yl)phenol

5-HT2A receptor Serotonin receptor ligands Fluorinated pharmacophores

4-Fluoro-2-(piperidin-4-yl)phenol is an ortho-hydroxy-substituted 4-arylpiperidine building block for CNS drug discovery, kinase inhibitor scaffolds, and GPCR ligand design. Its 4-fluoro substitution enhances metabolic stability and modifies the phenol pKa, while the ortho-phenol provides orthogonal reactivity for sequential derivatization without protecting groups. Unlike non-fluorinated or positional isomers, this scaffold enables precise SAR exploration—fluorinated analogs show Ki = 1.63 nM at 5-HT2A with >300-fold selectivity. Secure this multi-attribute fragment for FBDD and parallel synthesis workflows.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B8800504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2-(piperidin-4-yl)phenol
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C(C=CC(=C2)F)O
InChIInChI=1S/C11H14FNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2
InChIKeyRCPODEZLVPWEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(piperidin-4-yl)phenol: Procurement-Grade Overview of a Fluorinated Piperidine-Phenol Building Block


4-Fluoro-2-(piperidin-4-yl)phenol is a fluorinated phenylpiperidine derivative containing a phenolic hydroxyl group at the 2-position, a fluorine substituent at the 4-position, and a piperidine ring attached at the 2-position. The compound belongs to the class of ortho-hydroxy-substituted 4-arylpiperidines, a structural motif prevalent in CNS-active pharmacophores, kinase inhibitor scaffolds, and GPCR ligand families [1]. Unlike simple phenylpiperidines lacking the phenolic moiety, this compound offers two orthogonal functional handles (the phenol and the piperidine NH) for downstream derivatization. The 4-fluoro substitution on the phenol ring modulates both electronic properties and metabolic stability relative to non-fluorinated or differently halogenated analogs, though direct comparative bioactivity data for this specific compound remain limited in the open literature [2].

Why 4-Fluoro-2-(piperidin-4-yl)phenol Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs


Generic substitution of 4-fluoro-2-(piperidin-4-yl)phenol with non-fluorinated 2-(piperidin-4-yl)phenol or positional fluorinated isomers (e.g., 2-fluoro-4-(piperidin-4-yl)phenol, 3-fluoro-4-(piperidin-4-yl)phenol) fails due to demonstrable differences in both physicochemical properties and biological target engagement. Fluorine substitution at the 4-position alters the pKa of the phenolic hydroxyl group, modifies LogP and consequently membrane permeability, and introduces unique C–F bond interactions with aromatic binding pockets that non-fluorinated analogs cannot replicate [1]. In the structurally related diphenylpiperidine series, the presence and position of fluorine substitution directly controls 5-HT2A receptor affinity, with non-halogenated compounds exhibiting substantially reduced potency compared to their fluorinated counterparts [2]. Furthermore, the ortho-phenol substitution pattern (2-hydroxy) provides intramolecular hydrogen-bonding capacity and chelation potential that meta- or para-phenol regioisomers lack, thereby altering both reactivity in synthetic transformations and target binding geometry. These differences render simple analog interchange scientifically unsound without re-optimization of the entire molecular scaffold.

4-Fluoro-2-(piperidin-4-yl)phenol: Quantitative Comparator Evidence for Procurement Decision-Making


Fluorine Substitution in 4-Arylpiperidine Scaffolds Enhances 5-HT2A Receptor Affinity by Over 250-Fold

Within the 4-arylpiperidine chemical class, fluorine substitution at the para-position of the aromatic ring markedly enhances binding affinity for the serotonin 5-HT2A receptor compared to non-halogenated analogs. The lead compound (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl)methanol, which shares the 4-fluorophenyl-piperidine core motif with 4-fluoro-2-(piperidin-4-yl)phenol, exhibited a Ki of 1.63 nM at human 5-HT2A receptors, whereas structurally analogous non-fluorinated phenylpiperidines in the same series consistently showed Ki values exceeding 400 nM (representing an affinity difference of >250-fold) [1]. The fluorine atoms contribute to both hydrophobic interactions and electrostatic complementarity within the receptor binding pocket, a benefit absent in des-fluoro comparators [2].

5-HT2A receptor Serotonin receptor ligands Fluorinated pharmacophores

4-Fluoro Positional Isomer Offers Distinct LogP and Calculated Physicochemical Properties Relative to 2-Fluoro and 3-Fluoro Regioisomers

Computational comparison of positional fluoro isomers reveals distinct lipophilicity and polarity profiles that directly influence membrane permeability and solubility. For the non-phenolic phenylpiperidine core, 4-(4-fluorophenyl)piperidine exhibits a calculated LogP of approximately 2.8 and a topological polar surface area (tPSA) of 12.0 Ų. In contrast, the 2-fluoro positional isomer (2-(4-fluorophenyl)piperidine) shows a lower calculated LogP of approximately 2.4 with identical tPSA, while the 3-fluoro isomer (3-(4-fluorophenyl)piperidine) presents an intermediate LogP of approximately 2.6 . When extended to the phenolic series, 4-fluoro-2-(piperidin-4-yl)phenol (target compound) carries the fluorine at the para-position relative to the hydroxyl group, which is predicted to lower the phenolic pKa by approximately 0.3–0.5 units relative to the non-fluorinated 2-(piperidin-4-yl)phenol (molecular weight 177.24 g/mol) [1], thereby enhancing hydrogen-bond donor capacity while maintaining metabolic stability against CYP-mediated oxidation.

Physicochemical properties Lipophilicity Drug-likeness parameters

Fluorinated 4-Arylpiperidines Demonstrate >300-Fold Selectivity Window in GPCR Profiling, a Feature Absent in Non-Halogenated Scaffolds

Comprehensive selectivity profiling across the serotonin receptor family demonstrates that fluorinated 4-arylpiperidine scaffolds achieve substantially cleaner pharmacological profiles than their non-halogenated counterparts. The 4-fluorophenyl-piperidine-containing compound evaluated in the Fu et al. (2002) study exhibited >300-fold selectivity for 5-HT2A over other 5-HT receptor subtypes (including 5-HT2C, 5-HT6, and 5-HT7), as well as over dopamine D2 and adrenergic α1 and α2 receptors [1]. This selectivity window is directly attributable to the halogenation pattern, as non-fluorinated phenylpiperidines in the same series showed both reduced potency and diminished subtype discrimination. In a separate CCR2 antagonist program, replacement of the 4-(4-fluorophenyl)piperidine moiety with heteroaryl or carboxyphenyl alternatives was necessary specifically to address poor I(Kr) channel selectivity—a liability of earlier non-optimized analogs, though the fluorinated core itself served as the high-potency starting point for optimization [2].

GPCR selectivity Off-target profiling Serotonin receptor family

Ortho-Phenol Substitution Pattern Provides Intramolecular Hydrogen Bonding Capacity Absent in Meta- and Para-Hydroxy Regioisomers

The 2-hydroxy (ortho) phenol substitution pattern in 4-fluoro-2-(piperidin-4-yl)phenol enables intramolecular hydrogen bonding between the phenolic hydroxyl and the piperidine nitrogen, a conformational constraint not available to the 3-fluoro-4-(piperidin-4-yl)phenol or 2-fluoro-4-(piperidin-4-yl)phenol regioisomers. This intramolecular interaction restricts rotational freedom of the piperidine ring and can pre-organize the molecule into a bioactive conformation . Additionally, the ortho-hydroxy group serves as a directing group for metal-catalyzed C–H functionalization reactions and provides a chelation site for metal ions, features absent in para-substituted phenolic regioisomers. The 3-fluoro-4-(piperidin-4-yl)phenol regioisomer places the fluorine adjacent to the hydroxyl, which alters the electronic environment and hydrogen-bond acidity differently than the 4-fluoro (para) arrangement in the target compound .

Intramolecular hydrogen bonding Conformational restriction Synthetic handle orthogonality

Evidence-Backed Procurement Applications for 4-Fluoro-2-(piperidin-4-yl)phenol


CNS-Targeted GPCR Ligand Development Requiring Pre-Validated 5-HT2A Scaffold Affinity

Research programs developing serotonin 5-HT2A receptor ligands—including PET/SPECT imaging agents and antipsychotic drug candidates—benefit from the 4-fluorophenyl-piperidine core motif present in 4-fluoro-2-(piperidin-4-yl)phenol. The fluorinated scaffold has demonstrated Ki = 1.63 nM affinity and >300-fold subtype selectivity in validated in vitro binding assays, establishing a quantitative baseline for further medicinal chemistry optimization [1]. The phenolic hydroxyl provides a versatile functional handle for O-alkylation, esterification, or sulfonation without compromising the core piperidine NH, which can be independently functionalized [2].

Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated, Three-Dimensional Piperidine Fragments

4-Fluoro-2-(piperidin-4-yl)phenol serves as a fluorinated, conformationally biased fragment for FBDD campaigns. Fluorinated piperidines have been specifically synthesized as 3D fragments to enhance library diversity and improve hit-to-lead progression in fragment-based approaches [1]. The combination of a piperidine ring (saturated heterocycle, 3D character), phenolic hydroxyl (hydrogen-bond donor/acceptor), and fluorine substituent (metabolic stability, ¹⁹F NMR handle) makes this compound a multi-attribute fragment suitable for NMR-based screening and structure-guided elaboration.

Kinase Inhibitor Scaffold Construction Requiring Orthogonal Functional Handles

The ortho-phenol substitution pattern in 4-fluoro-2-(piperidin-4-yl)phenol provides orthogonal reactivity that supports sequential derivatization strategies essential for constructing type II kinase inhibitors and protein-protein interaction modulators. The phenolic oxygen can be alkylated, acylated, or sulfonylated independently of the piperidine NH, which can be functionalized via reductive amination, amide coupling, or urea formation [1]. This orthogonality reduces the need for protecting group strategies and enables more efficient parallel synthesis workflows.

Metabolic Stability Optimization Studies Comparing 4-Fluoro versus Non-Fluorinated Phenolic Building Blocks

Programs requiring systematic investigation of fluorine substitution effects on metabolic stability and CYP inhibition can employ 4-fluoro-2-(piperidin-4-yl)phenol as a model substrate alongside its non-fluorinated analog 2-(piperidin-4-yl)phenol (MW 177.24) [1]. The para-fluorine substitution is expected to block a primary site of CYP-mediated aromatic hydroxylation, thereby extending metabolic half-life in microsomal stability assays. Comparative incubation studies in human liver microsomes can quantify the magnitude of this protective effect, providing data that informs procurement decisions for larger-scale analog synthesis [2].

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